Sodium methyldithiocarbamate dihydrate
Overview
Description
Sodium methyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula CH₃NHCS₂Na·2H₂O. It is a sodium salt of methyldithiocarbamic acid and is commonly used as a soil fumigant, pesticide, herbicide, and fungicide. The compound exists as a colorless dihydrate but is most commonly encountered as an aqueous solution .
Mechanism of Action
Target of Action
Sodium methyldithiocarbamate dihydrate, also known as Metham-sodium hydrate, is primarily used as a pesticide, herbicide, and fungicide . Its primary targets are a variety of fungi, bacteria, plants, and insects . It also has broad effects on cellular signaling and the expression of effector molecules of inflammation .
Mode of Action
The compound’s mode of action is through the inhibition of metal-dependent and sulfhydryl enzyme systems in its targets . This inhibition disrupts the normal functioning of these organisms, leading to their death or growth inhibition .
Biochemical Pathways
Upon exposure to the environment, Metham-sodium hydrate decomposes into methyl isothiocyanate and other sulfur compounds . These compounds can further interact with various biochemical pathways, affecting the normal functioning of targeted organisms .
Pharmacokinetics
It is known that the compound is nonpersistent in the environment as it decomposes rather quickly to toxic methyl isothiocarbamate and carbon disulfide .
Result of Action
The result of Metham-sodium hydrate’s action is the effective control of a variety of pests and pathogens. In addition, it has been found to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of Metham-sodium hydrate. For instance, upon exposure to the environment, the compound decomposes into other compounds, influencing its efficacy . Furthermore, environmental incidents, such as spills, can lead to significant ecological impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methyldithiocarbamate dihydrate is typically synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the product is typically isolated by crystallization or precipitation. The compound is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium methyldithiocarbamate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl isothiocyanate and other sulfur compounds.
Hydrolysis: In the presence of water, it decomposes to form methyl isothiocyanate and carbon disulfide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and sulfuric acid are commonly used to oxidize this compound.
Hydrolysis Conditions: The compound readily hydrolyzes in aqueous solutions, especially under acidic conditions.
Major Products:
Oxidation Products: Methyl isothiocyanate and carbon disulfide.
Hydrolysis Products: Methyl isothiocyanate and carbon disulfide.
Scientific Research Applications
Sodium methyldithiocarbamate dihydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sodium dimethyldithiocarbamate: This compound is similar in structure and function but has two methyl groups instead of one.
Sodium diethyldithiocarbamate: Another similar compound with two ethyl groups instead of one methyl group.
Uniqueness: Sodium methyldithiocarbamate dihydrate is unique due to its specific use as a soil fumigant and its ability to decompose into methyl isothiocyanate, which is highly effective in pest control. Its strong metal-binding capacity also makes it a valuable chelating agent in various chemical processes .
Properties
IUPAC Name |
sodium;N-methylcarbamodithioate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYJDHVIAMJIIW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NNaO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6734-80-1 | |
Record name | Carbamodithioic acid, methyl-, monosodium salt, dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAM-SODIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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